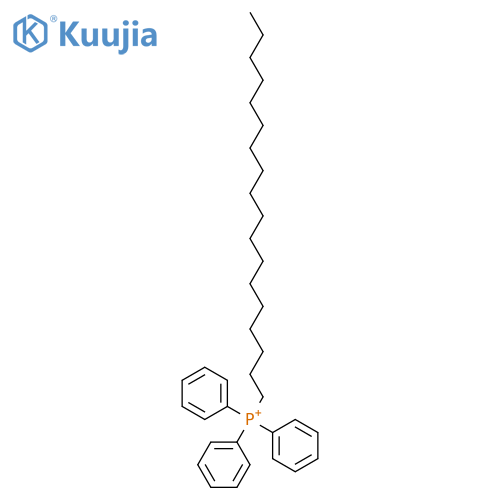Cas no 59514-47-5 (PHOSPHONIUM, OCTADECYLTRIPHENYL-)
オクタデシルトリフェニルホスホニウム(Octadecyltriphenylphosphonium)は、有機リン化合物の一種であり、長鎖アルキル基(オクタデシル基)と三つのフェニル基を有するホスホニウムカチオンを特徴とします。この化合物は、優れた界面活性や相間移動触媒としての機能を示し、有機合成反応や材料科学分野で利用されます。特に、疎水性と親油性のバランスが良好で、高分子材料への添加剤やイオン液体の前駆体としても応用可能です。また、熱安定性に優れ、幅広い反応条件下で安定性を維持できる点が特長です。

59514-47-5 structure
商品名:PHOSPHONIUM, OCTADECYLTRIPHENYL-
PHOSPHONIUM, OCTADECYLTRIPHENYL- 化学的及び物理的性質
名前と識別子
-
- PHOSPHONIUM, OCTADECYLTRIPHENYL-
- (1-Octadecyl)triphenylphosphonium bromide
- Octadecyl(triphenyl)phosphonium bromide
- n-Octadecyl-triphenylphosphonium
- Triphenyl-n-octadecylphosphonium bromide
- MFCD22199740
- SCHEMBL2979400
- Stearyltriphenylphosphonium Bromide
- 59514-47-5
- octadecyl(triphenyl)phosphanium;bromide
- AKOS017345129
- Octadecyl(triphenyl)phosphoniumbromide
- 42036-79-3
- UNZVCQADHJCNDL-UHFFFAOYSA-M
-
- インチ: InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1
- InChIKey: UNZVCQADHJCNDL-UHFFFAOYSA-M
計算された属性
- せいみつぶんしりょう: 594.29900Da
- どういたいしつりょう: 594.29900Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 38
- 回転可能化学結合数: 20
- 複雑さ: 463
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
PHOSPHONIUM, OCTADECYLTRIPHENYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1972348-100g |
Octadecyltriphenylphosphonium |
59514-47-5 | 98% | 100g |
¥17858.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1972348-10g |
Octadecyltriphenylphosphonium |
59514-47-5 | 98% | 10g |
¥4998.00 | 2024-05-07 | |
| A2B Chem LLC | AV16699-25g |
Octadecyl(triphenyl)phosphonium bromide |
59514-47-5 | 95% | 25g |
$532.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1972348-25g |
Octadecyltriphenylphosphonium |
59514-47-5 | 98% | 25g |
¥7490.00 | 2024-05-07 | |
| A2B Chem LLC | AV16699-10g |
Octadecyl(triphenyl)phosphonium bromide |
59514-47-5 | 95% | 10g |
$315.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1972348-1g |
Octadecyltriphenylphosphonium |
59514-47-5 | 98% | 1g |
¥1562.00 | 2024-05-07 | |
| A2B Chem LLC | AV16699-1g |
Octadecyl(triphenyl)phosphonium bromide |
59514-47-5 | 95% | 1g |
$75.00 | 2024-04-19 | |
| A2B Chem LLC | AV16699-100g |
Octadecyl(triphenyl)phosphonium bromide |
59514-47-5 | 95% | 100g |
$1316.00 | 2024-04-19 | |
| A2B Chem LLC | AV16699-5g |
Octadecyl(triphenyl)phosphonium bromide |
59514-47-5 | 95% | 5g |
$209.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1972348-5g |
Octadecyltriphenylphosphonium |
59514-47-5 | 98% | 5g |
¥3698.00 | 2024-05-07 |
PHOSPHONIUM, OCTADECYLTRIPHENYL- 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
59514-47-5 (PHOSPHONIUM, OCTADECYLTRIPHENYL-) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量